Enantiomeric Purity: Single (S)-Enantiomer Versus Racemate for Stereoselective Drug Coupling
Commercial supply of (S)-1-[6-(4-fluoro-1-pyrazolyl)-3-pyridyl]ethanamine HCl (CAS 2097133-17-8) is certified at ≥98% chemical purity by HPLC, with the (S) configuration confirmed by the C[C@H] carbon center in the canonical SMILES notation . By contrast, the (R)-enantiomer (CAS 2054317-97-2) is catalogued as a separate entity with a mirror-image SMILES (C[C@@H]) and distinct chiral identity [1]. In pralsetinib synthesis, coupling the (R)-enantiomer yields the (R,S)-diastereomer rather than the required (cis)-(S) configuration, a stereochemical mismatch that would fail the cis:trans ratio specification of ≥4:1 mandated in the drug substance patent [2]. During the final amidation step, the (S)-amine reacts with the cis-cyclohexanecarboxylic acid partner to provide pralsetinib; use of the racemate would produce an equimolar diastereomeric mixture, reducing yield by 50% and requiring chromatographic resolution of the diastereomers.
| Evidence Dimension | Enantiomeric configuration and impact on drug substance diastereomeric purity |
|---|---|
| Target Compound Data | >98% (S)-enantiomer, SMILES: C[C@H](N)C1=CC=C(N2C=C(F)C=N2)N=C1 |
| Comparator Or Baseline | (R)-enantiomer: CAS 2054317-97-2, SMILES with C[C@@H]; Racemate: not commercially controlled; cis-pralsetinib requires ≥4:1 cis:trans ratio per US 20240059672 |
| Quantified Difference | Use of (S)-enantiomer ensures correct cis-(S) diastereomer; (R)-enantiomer or racemate would generate 0% correct diastereomer or ≤50% yield loss with additional separation step |
| Conditions | Final-stage amide coupling in pralsetinib synthetic route (US Patent 20240059672 and WO 2017/079140) |
Why This Matters
For pharmaceutical procurement and CMC teams, selecting the correct (S)-enantiomer avoids a 50% yield loss and eliminates the need for diastereomer separation, directly impacting cost of goods and regulatory starting material consistency.
- [1] ChemDict. (R)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethan-1-amine, CAS 2054317-97-2. Accessed 2025. View Source
- [2] Rigel Pharmaceuticals, Inc. METHOD OF PREPARING PRALSETINIB. US 20240059672. Claim for cis:trans ratio ≥4:1 and (S)-stereochemistry. 2021. View Source
